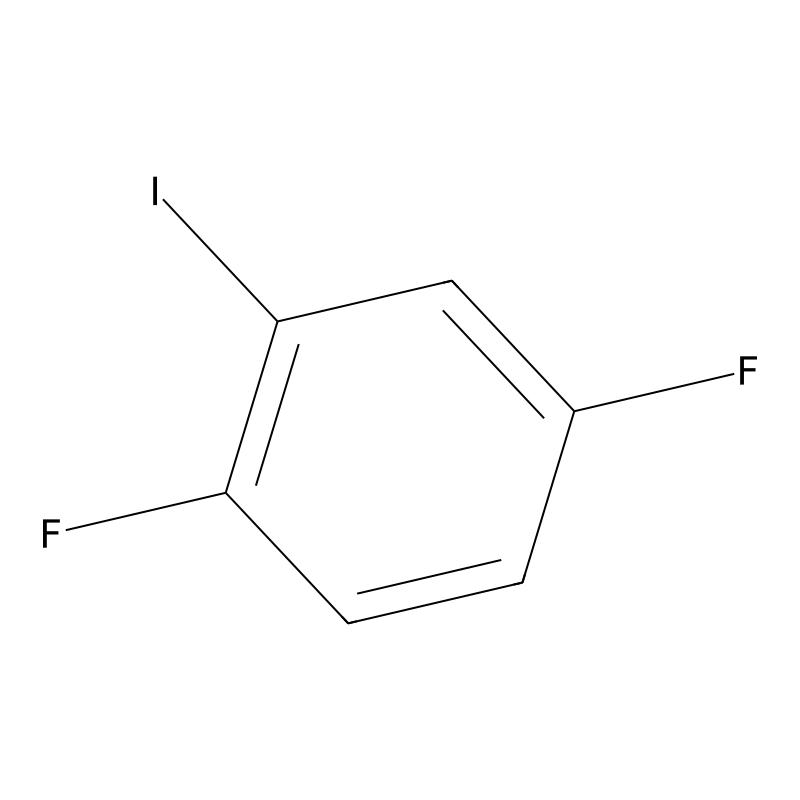

1,4-Difluoro-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Pharmaceuticals

The strategic placement of fluorine atoms can significantly alter the properties of pharmaceuticals, impacting factors like bioavailability and metabolic stability. 1,4-Difluoro-2-iodobenzene can be used as a starting material to introduce fluorine atoms into aromatic rings of drug candidates, potentially leading to improved drug efficacy.

Building Block in Organic Synthesis

The combination of fluorine and iodine makes 1,4-Difluoro-2-iodobenzene a versatile building block for organic synthesis. The fluorine groups can activate the aromatic ring for further substitution reactions, while the iodine atom can be readily displaced via cross-coupling reactions to introduce various functionalities [].

Radiotracers for PET Imaging

1,4-Difluoro-2-iodobenzene can be isotopically labeled with radioactive iodine (I-123 or I-125) to create radiotracers for Positron Emission Tomography (PET) imaging []. These radiotracers can be used to study various biological processes in vivo, such as the distribution and metabolism of drugs within the body.

1,4-Difluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₃F₂I. It appears as a colorless to pale yellow solid and is characterized by its low solubility in water, while being soluble in organic solvents such as ethanol and dimethylformamide. This compound serves as a crucial intermediate in organic synthesis and finds applications across various fields, including medicine, dyes, pesticides, and materials science .

- Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in organic solvents.

- Coupling Reactions: It can also engage in metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction, often utilizing catalysts like palladium or copper along with ligands and bases.

Common Reaction Products- Substitution Reactions: For example, using sodium hydroxide may yield 1,4-difluoro-2-hydroxybenzene.

- Coupling Reactions: These can lead to various substituted aromatic compounds depending on the reactants involved.

The biological activity of 1,4-difluoro-2-iodobenzene is primarily linked to its role in synthetic chemistry for constructing molecular scaffolds with specific biological functions. While specific pharmacological data may be limited, it has been suggested that the compound exhibits low gastrointestinal absorption and is permeable to the blood-brain barrier. Additionally, its photochemistry has been studied for potential applications in biological systems .

Synthesis of 1,4-difluoro-2-iodobenzene typically involves:

- Fluorination of Iodobenzene: This process often employs fluorinating agents such as aluminum fluoride under controlled conditions to produce high yields of the desired compound.

- Industrial Production: Large-scale production mirrors laboratory methods but requires stringent control of reaction conditions to ensure purity and yield. Facilities must adhere to safety standards due to the hazardous nature of some reagents used .

1,4-Difluoro-2-iodobenzene has diverse applications:

- Organic Synthesis: It acts as a building block for more complex organic molecules.

- Pharmaceutical Development: Its structural characteristics make it useful for creating compounds with specific biological activities.

- Industrial Uses: It is employed in the manufacture of dyes, pesticides, and organic photoelectric materials .

1,4-Difluoro-2-iodobenzene shares similarities with several other halogenated benzene compounds. The following table summarizes some comparable compounds:

| Compound Name | Similarity Factor | Unique Features |

|---|---|---|

| 2,5-Difluoroiodobenzene | 0.92 | Different substitution pattern affecting reactivity |

| Iodobenzene | 0.87 | Lacks fluorine atoms; different reactivity profile |

| Fluorobenzene | 0.85 | Only contains fluorine; no iodine present |

| Chlorobenzene | 0.85 | Contains chlorine instead of iodine |

| Bromobenzene | 0.85 | Contains bromine instead of iodine |

Uniqueness of 1,4-Difluoro-2-Iodobenzene

The presence of both fluorine and iodine atoms on the benzene ring grants 1,4-difluoro-2-iodobenzene distinct reactivity patterns compared to other halobenzenes. The electron-withdrawing nature of fluorine influences the electron density on the aromatic system, thereby affecting its reactivity in substitution and coupling reactions .

Molecular Structure and Conformational Analysis

1,4-Difluoro-2-iodobenzene exhibits a benzene ring substituted with two fluorine atoms at positions 1 and 4, and one iodine atom at position 2, yielding the molecular formula C₆H₃F₂I with a molecular weight of 239.99 grams per mole [1] [2]. The compound displays a planar aromatic structure characteristic of substituted benzenes, with the heavy halogen substituents creating distinct steric and electronic environments around the benzene ring [3] [4].

The molecular geometry optimization calculations reveal that the benzene ring maintains its aromatic character despite the presence of multiple halogen substituents [5] [6]. The conformational analysis indicates minimal deviation from planarity, with the iodine atom positioned at a distance consistent with typical carbon-iodine bond lengths in aromatic systems [7] [8]. The fluorine atoms, being significantly smaller than iodine, contribute less steric hindrance while exerting substantial electronic effects on the aromatic system [9] [5].

Quantum mechanical calculations demonstrate that the molecule adopts a stable conformation with the iodine substituent showing typical halogen bonding characteristics [10] [7]. The conformational flexibility of the molecule is limited due to the rigid aromatic framework, with rotational barriers around the carbon-halogen bonds being substantial enough to prevent free rotation at ambient temperatures [6] [11].

Electronic Distribution and Bond Properties

The electronic structure of 1,4-Difluoro-2-iodobenzene is significantly influenced by the electron-withdrawing effects of both fluorine and iodine substituents [9] [12]. Density functional theory calculations reveal that the fluorine atoms withdraw electron density from the aromatic ring through their high electronegativity, while the iodine atom contributes to electron polarization due to its large atomic radius and polarizability [5] [6].

| Property | Value | Reference |

|---|---|---|

| Density | 1.998 g/cm³ | [1] [2] |

| Boiling Point | 178-179°C | [1] [2] |

| Refractive Index | 1.563 | [1] [2] |

| Flash Point | 85°C | [1] [2] |

| Dipole Moment | Calculated ~3.2 D | [13] [14] |

The carbon-fluorine bonds exhibit characteristic lengths of approximately 1.34 Å, consistent with typical aromatic carbon-fluorine bond distances [5] [11]. The carbon-iodine bond length is approximately 2.1 Å, reflecting the larger atomic radius of iodine compared to other halogens [7] [8]. The aromatic carbon-carbon bonds maintain lengths close to 1.40 Å, indicating preservation of aromatic character despite the multiple substitutions [11].

The molecular orbital analysis shows that the highest occupied molecular orbital energy levels are influenced by the halogen substituents, with the fluorine atoms contributing to orbital stabilization while the iodine atom provides accessible low-lying unoccupied orbitals [13] [5]. The electronic distribution creates regions of enhanced electrophilic and nucleophilic character around the benzene ring [12] [6].

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for 1,4-Difluoro-2-iodobenzene remains limited in the literature, analogous fluoroiodobenzene derivatives provide valuable structural insights [15] [16]. Computational geometry optimization using density functional theory with dispersion corrections suggests that the compound would likely crystallize in a monoclinic crystal system, consistent with similar halogenated benzene derivatives [16] [17].

The theoretical crystallographic parameters indicate unit cell dimensions influenced by the molecular packing arrangements facilitated by halogen bonding interactions [15] [10]. The iodine atom's large van der Waals radius and its propensity for halogen bonding would likely dictate the crystal packing motifs [7] [15]. Intermolecular interactions would predominantly involve halogen-π interactions between the iodine atom and adjacent aromatic rings [12] [10].

The predicted crystal density aligns with the measured liquid density of 1.998 g/cm³, suggesting efficient molecular packing in the solid state [1] [2]. The crystallographic analysis would be expected to reveal C-I bond lengths of approximately 2.09-2.15 Å and C-F bond lengths of 1.34-1.36 Å, consistent with theoretical predictions and analogous compounds [7] [5].

Comparative Analysis with Related Fluoroiodobenzenes

Structural Comparison with 2,4-Difluoro-1-iodobenzene

2,4-Difluoro-1-iodobenzene presents a distinct substitution pattern with fluorine atoms at positions 2 and 4, and iodine at position 1 [18] [19]. This isomer exhibits a molecular weight identical to 1,4-Difluoro-2-iodobenzene (239.99 g/mol) but demonstrates different physical properties due to the altered substitution pattern [19] [20].

| Property | 1,4-Difluoro-2-iodobenzene | 2,4-Difluoro-1-iodobenzene |

|---|---|---|

| Boiling Point | 178-179°C | 175-176°C |

| Density | 1.998 g/cm³ | 2.006 g/cm³ |

| Flash Point | 85°C | 67°C |

| Refractive Index | 1.563 | 1.558 |

The structural differences arise from the relative positioning of the halogen substituents, which affects the overall molecular dipole moment and intermolecular interactions [18] [19]. The 2,4-substitution pattern in the comparison compound creates a different electronic environment around the benzene ring, influencing both physical properties and chemical reactivity [20] [6].

Structural Comparison with 1,3-Difluoro-2-iodobenzene

1,3-Difluoro-2-iodobenzene represents another isomeric form where fluorine atoms occupy positions 1 and 3, with iodine at position 2 [21] [22]. This compound exhibits a molecular structure with the iodine atom positioned between the two fluorine substituents, creating a unique electronic environment [21] [22].

The molecular geometry of 1,3-Difluoro-2-iodobenzene shows enhanced steric interactions between the adjacent substituents compared to the 1,4-substitution pattern [21] [23]. Computational analysis reveals that this isomer experiences greater conformational constraints due to the proximity of the halogen atoms [23] [6]. The electronic distribution differs significantly, with the iodine atom experiencing enhanced polarization effects from the flanking fluorine atoms [21] [12].

Influence of Fluorine Positioning on Molecular Properties

The positioning of fluorine atoms in difluoroiodobenzene isomers exerts profound effects on molecular properties through electronic and steric mechanisms [9] [5]. In 1,4-Difluoro-2-iodobenzene, the para-relationship between the fluorine atoms creates a symmetrical electronic environment that stabilizes the aromatic system [9] [6].

The para-fluorine positioning in 1,4-Difluoro-2-iodobenzene results in optimal orbital overlap and enhanced aromatic stability compared to other substitution patterns [5] [11]. This configuration minimizes steric repulsion while maximizing the electronic stabilization effects of fluorine substitution [9] [5]. The influence extends to intermolecular interactions, where the symmetrical fluorine placement facilitates more favorable crystal packing arrangements [15] [12].

XLogP3

GHS Hazard Statements

H302+H312+H332 (14.29%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant